molecular formula C11H10O3 B146265 (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one CAS No. 125555-67-1

(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one

Cat. No. B146265
M. Wt: 190.19 g/mol
InChI Key: PQAVKHOYIGJVBH-DVVUODLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one, also known as HOBt, is a bicyclic organic compound that has been extensively studied for its potential applications in scientific research. HOBt is a versatile reagent that has been used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation.

Mechanism Of Action

The mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis involves the activation of carboxylic acids to form reactive intermediates that can react with amino acids to form peptide bonds. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one forms an active ester intermediate that can react with the amino group of the incoming amino acid to form a peptide bond. The use of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis results in higher yields and fewer side products.

Biochemical And Physiological Effects

(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one does not have any known biochemical or physiological effects. It is a reagent that is used in chemical reactions and does not interact with biological systems.

Advantages And Limitations For Lab Experiments

The main advantage of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in lab experiments is its versatility. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is also easy to handle and store. However, one limitation of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is that it can be expensive. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several future directions for the study of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one. One area of research is the development of new methods for synthesizing (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one that are more efficient and cost-effective. Another area of research is the development of new applications for (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in chemical synthesis. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has already been used in peptide synthesis, esterification, and amidation, but there may be other applications for this versatile reagent that have not yet been explored. Finally, there is a need for further research into the mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in chemical reactions. A better understanding of the mechanism of action could lead to the development of more efficient and selective chemical reactions.

Synthesis Methods

(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydrofuran with acetylene, the reaction of furan with propargylic alcohol, and the reaction of furan with 2-methyl-3-butyn-2-ol. However, the most common method for synthesizing (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is the reaction of furan with 3-methyl-3-butyn-1-ol in the presence of a palladium catalyst.

Scientific Research Applications

(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has been extensively studied for its potential applications in scientific research. One of the most common applications of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is in peptide synthesis. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is used as a coupling reagent in solid-phase peptide synthesis to facilitate the formation of peptide bonds between amino acids. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has also been used in the synthesis of esters and amides.

properties

CAS RN

125555-67-1

Product Name

(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(1S,5R,6S)-5-hydroxy-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C11H10O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1H2,2H3/t8-,10+,11-/m1/s1

InChI Key

PQAVKHOYIGJVBH-DVVUODLYSA-N

Isomeric SMILES

CC(=C)C#CC1=C[C@H]([C@H]2[C@@H](C1=O)O2)O

SMILES

CC(=C)C#CC1=CC(C2C(C1=O)O2)O

Canonical SMILES

CC(=C)C#CC1=CC(C2C(C1=O)O2)O

Other CAS RN

125555-67-1

Origin of Product

United States

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